methane;nobelium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methane (CH₄) is a simple hydrocarbon and the main component of natural gas. It is a colorless, odorless gas that is highly flammable and is used extensively as a fuel source. Nobelium (No) is a synthetic element with the atomic number 102. It is part of the actinide series and is produced in minute quantities in particle accelerators. Nobelium is highly radioactive and has no significant practical applications outside of scientific research.

Méthodes De Préparation

Methane

Methane can be prepared through several methods:

Laboratory Preparation: Methane is commonly prepared in the laboratory by heating a mixture of sodium acetate and soda lime (a mixture of sodium hydroxide and calcium oxide). The reaction is as follows[ \text{CH₃COONa} + \text{NaOH} \rightarrow \text{CH₄} + \text{Na₂CO₃} ]

Industrial Production: Industrially, methane is obtained from natural gas extraction and purification. It can also be synthesized through the hydrogenation of carbon dioxide or carbon monoxide.

Nobelium

Nobelium is produced artificially through nuclear reactions:

Analyse Des Réactions Chimiques

Methane

Methane undergoes several types of chemical reactions:

Combustion: Methane reacts with oxygen to produce carbon dioxide and water, releasing a significant amount of energy[ \text{CH₄} + 2\text{O₂} \rightarrow \text{CO₂} + 2\text{H₂O} ]

Halogenation: Methane reacts with halogens (e.g., chlorine) in the presence of ultraviolet light to form halomethanes[ \text{CH₄} + \text{Cl₂} \rightarrow \text{CH₃Cl} + \text{HCl} ]

Nobelium

The chemical properties of nobelium are not completely known due to its high radioactivity and short half-life. it is known to form compounds such as nobelium fluoride (NoF₃) and nobelium chloride (NoCl₃) through reactions with halogens .

Applications De Recherche Scientifique

Methane

Methane is used in various scientific research applications:

Energy Production: Methane is a primary component of natural gas and is used extensively for electricity generation and heating.

Chemical Synthesis: Methane is a precursor for the production of chemicals such as methanol, hydrogen, and acetylene.

Environmental Studies: Methane’s role as a potent greenhouse gas makes it a subject of study in climate change research.

Nobelium

Nobelium’s applications are limited to scientific research:

Mécanisme D'action

Methane

Methane’s primary mechanism of action is its combustion, which releases energy. The combustion process involves the oxidation of methane, producing carbon dioxide and water.

Nobelium

The mechanism of action for nobelium is not well-defined due to its limited availability and high radioactivity. Its interactions are primarily studied in the context of nuclear reactions and decay processes .

Comparaison Avec Des Composés Similaires

Methane

Methane is the simplest alkane and is similar to other alkanes such as ethane (C₂H₆), propane (C₃H₈), and butane (C₄H₁₀). These compounds share similar chemical properties but differ in their molecular structure and physical properties .

Nobelium

Nobelium is similar to other actinides such as curium (Cm) and californium (Cf). These elements share similar chemical properties, including high radioactivity and the ability to form compounds with halogens .

Conclusion

Methane and nobelium are two vastly different compounds with unique properties and applications. Methane is a widely used hydrocarbon with significant applications in energy production and chemical synthesis. Nobelium, on the other hand, is a synthetic element with limited applications, primarily in scientific research. Despite their differences, both compounds contribute valuable insights into the fields of chemistry and physics.

Propriétés

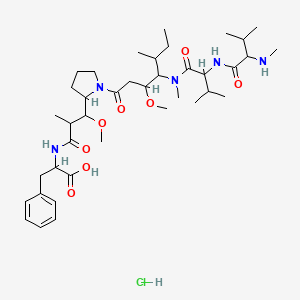

Formule moléculaire |

C20H80No |

|---|---|

Poids moléculaire |

580.0 g/mol |

Nom IUPAC |

methane;nobelium |

InChI |

InChI=1S/20CH4.No/h20*1H4; |

Clé InChI |

ZYGMIPPRFNJZHB-UHFFFAOYSA-N |

SMILES canonique |

C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.[No] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)

![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)

![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)

![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)

![2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide](/img/structure/B13400625.png)

![[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)

![2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine](/img/structure/B13400661.png)

![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)

![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)

![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)